[4-(2-Fluorophenyl)piperazin-1-yl](3-methylphenyl)methanone
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Overview
Description
4-(2-Fluorophenyl)piperazinomethanone is a chemical compound with the molecular formula C17H18FN3O It is a member of the piperazine family, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazinomethanone typically involves the reaction of 2-fluorophenylpiperazine with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
4-(2-Fluorophenyl)piperazinomethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenyl)piperazinomethanone
- 4-(2-Fluorophenyl)piperazinomethanone
- 4-(2-Fluorophenyl)piperazinomethanone
Uniqueness
4-(2-Fluorophenyl)piperazinomethanone is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric and electronic properties .
Properties
Molecular Formula |
C18H19FN2O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C18H19FN2O/c1-14-5-4-6-15(13-14)18(22)21-11-9-20(10-12-21)17-8-3-2-7-16(17)19/h2-8,13H,9-12H2,1H3 |
InChI Key |
QRGIMLMNGFNXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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